N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide is an organic compound with the molecular formula C12H12ClNO2 and a molecular weight of 237.68 g/mol . This compound is characterized by the presence of a cyclopropane ring, a phenyl group, and a chloroacetyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide typically involves the reaction of 4-aminophenylcyclopropanecarboxamide with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetyl group. Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of substituted amides or thioamides.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- N-(4-chlorophenyl)cyclopropanecarboxamide
- N-(4-bromophenyl)cyclopropanecarboxamide
- N-(4-fluorophenyl)cyclopropanecarboxamide
Comparison: N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity compared to its analogs. The chloroacetyl group allows for specific interactions with nucleophiles, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-7-11(15)8-3-5-10(6-4-8)14-12(16)9-1-2-9/h3-6,9H,1-2,7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBAPHNVUUSOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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